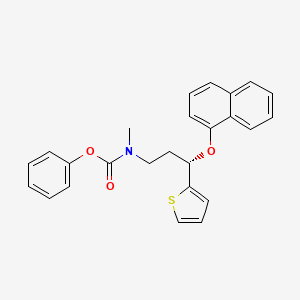

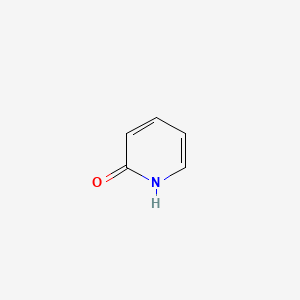

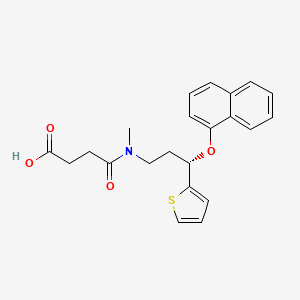

![molecular formula C20H10O2 B602333 Benzo[a]pyrene-3,6-dione CAS No. 64133-78-4](/img/structure/B602333.png)

Benzo[a]pyrene-3,6-dione

Overview

Description

Benzo[a]pyrene-3,6-dione is a polycyclic aromatic hydrocarbon derivative, specifically a quinone form of benzo(a)pyrene. It is known for its significant role in environmental chemistry and toxicology due to its carcinogenic properties. This compound is a metabolite of benzo(a)pyrene, which is commonly found in substances like coal tar, cigarette smoke, and grilled foods .

Mechanism of Action

Target of Action

Benzo[a]pyrene-3,6-dione primarily targets cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes play a crucial role in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP) into reactive intermediates .

Mode of Action

this compound interacts with its targets by undergoing metabolic activation through the cytochrome P450 enzyme system. This interaction leads to the formation of reactive oxygen species (ROS) and electrophilic intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Oxidative Stress Pathway: this compound generates ROS, leading to oxidative stress and damage to cellular components .

- DNA Damage Response Pathway: The formation of DNA adducts triggers the DNA damage response, which can result in cell cycle arrest, apoptosis, or mutations .

- Aryl Hydrocarbon Receptor (AhR) Pathway: this compound activates the AhR, which regulates the expression of genes involved in xenobiotic metabolism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are influenced by its lipophilicity and ability to be metabolized by cytochrome P450 enzymes. The compound is absorbed through the gastrointestinal tract, distributed to various tissues, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

At the molecular level, this compound induces oxidative stress, DNA damage, and activation of stress response pathways. At the cellular level, these effects can lead to apoptosis, necrosis, or uncontrolled cell proliferation, contributing to carcinogenesis .

Action Environment

Environmental factors such as the presence of other pollutants, dietary components, and individual genetic variations can influence the action, efficacy, and stability of this compound. For instance, antioxidants in the diet can mitigate oxidative stress, while genetic polymorphisms in cytochrome P450 enzymes can affect the metabolic activation of the compound .

Biochemical Analysis

Biochemical Properties

Benzo[a]pyrene-3,6-dione undergoes biotransformation through specific biochemical pathways, producing specific metabolites . It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A1 and CYP1B1 . These interactions play a crucial role in the metabolic activation of this compound, which is essential for its biological effects.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with cytotoxicity, cell proliferation, DNA damage, and altered gene expression profiles in HT-29 human colon cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is metabolically activated by cytochrome P450 enzymes to form highly reactive electrophilic intermediates, which can form DNA adducts by covalent binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, a study showed a temporal reduction in nucleic acids, lipids, proteins, and carotenoids in human lung epithelial cells across various timeframes after exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed a dose-dependent decrease in cell growth, cytotoxicity, and modulation of the cell cycle in mice exposed to this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P4501A1 and 1B1, which are key to its metabolic activation . This activation is essential for the formation of DNA adducts, a critical step in its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-3,6-dione can be synthesized through the oxidation of benzo(a)pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the selective formation of the 3,6-quinone derivative.

Industrial Production Methods: Industrial production of benzo(a)pyrene-3,6-quinone is less common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves the same oxidation reactions but on a larger scale, with additional purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Benzo[a]pyrene-3,6-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other quinone derivatives.

Reduction: Reduction reactions can convert it back to hydroquinone forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of higher quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzo[a]pyrene-3,6-dione has several applications in scientific research:

Comparison with Similar Compounds

- Benzo(a)pyrene-1,6-quinone

- Benzo(a)pyrene-4,6-quinone

- Benzo(a)pyrene-6,12-quinone

Comparison: Benzo[a]pyrene-3,6-dione is unique due to its specific position of the quinone groups, which influences its reactivity and biological effects. Compared to other benzo(a)pyrene quinones, it has distinct redox properties and a higher propensity to form DNA adducts .

Properties

IUPAC Name |

benzo[a]pyrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRYNZSMCVOJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952918 | |

| Record name | Benzo[pqr]tetraphene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3067-14-9, 64133-78-4 | |

| Record name | Benzo[a]pyrene-3,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-3,6-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3,6-dione, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-3,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does benzo(a)pyrene-3,6-quinone exert its toxic effects?

A1: BPQ readily undergoes redox cycling, interconverting between its quinone and hydroquinone forms. This process generates reactive oxygen species (ROS), including hydrogen peroxide, superoxide radicals, and potentially hydroxyl radicals. [, ] These ROS can cause oxidative stress, leading to DNA damage, such as strand breaks, and ultimately contribute to cellular toxicity. [, ]

Q2: Does benzo(a)pyrene-3,6-quinone directly interact with DNA?

A2: While BPQ itself may not directly bind to DNA, its redox cycling generates reactive oxygen species that can directly damage DNA. [] Additionally, some studies suggest that further metabolism of BPQ may lead to the formation of reactive intermediates that can covalently bind to DNA. []

Q3: What are the cellular consequences of benzo(a)pyrene-3,6-quinone exposure?

A3: BPQ exposure has been linked to various detrimental effects in cells, including:

- Inhibition of DNA and RNA synthesis: This can disrupt essential cellular processes, ultimately leading to growth arrest and cell death. [, ]

- Induction of apoptosis: BPQ exposure can trigger programmed cell death pathways. []

- Chromosomal aberrations: Studies have shown that BPQ can induce structural and numerical chromosomal aberrations, including triradials, dicentrics, and ring chromosomes. []

Q4: How does oxygen availability affect the toxicity of benzo(a)pyrene-3,6-quinone?

A4: The toxicity of BPQ is highly dependent on the presence of oxygen. Under anaerobic conditions, its cytotoxic effects are significantly reduced, highlighting the crucial role of oxygen in its redox cycling and ROS generation. [, ]

Q5: How is benzo(a)pyrene-3,6-quinone metabolized in the body?

A5: BPQ can be metabolized through several pathways, including:

- Reduction to benzo(a)pyrene-3,6-diol: This reaction can be catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase. [, , ]

- Conjugation reactions: BPQ can be conjugated with glucuronic acid or sulfate, leading to the formation of more water-soluble and excretable metabolites. [, , ]

- Further oxidation: Studies suggest that BPQ can undergo further oxidation, potentially leading to the formation of more reactive and toxic metabolites. []

Q6: What is the role of NQO1 in benzo(a)pyrene-3,6-quinone detoxification?

A6: NQO1 catalyzes the two-electron reduction of BPQ to its corresponding hydroquinone, which is considered a detoxification pathway. [, ] This contrasts with the one-electron reduction catalyzed by enzymes like NADPH:cytochrome P450 reductase, which generates semiquinone radicals and contributes to ROS production. []

Q7: Can glucuronidation modulate the toxicity of benzo(a)pyrene-3,6-quinone?

A7: Yes, glucuronidation of BPQ and its reduced form, benzo(a)pyrene-3,6-diol, can significantly reduce its toxicity. [, ] This conjugation process increases water solubility, facilitates excretion, and limits its participation in redox cycling.

Q8: How does the structure of benzo(a)pyrene-3,6-quinone relate to its activity?

A8: The presence of the quinone moiety in BPQ is crucial for its ability to undergo redox cycling and generate ROS. [] Studies comparing different PAH quinones suggest that the position of the quinone group within the polycyclic aromatic structure can influence its activity. []

Q9: Do structural modifications of benzo(a)pyrene-3,6-quinone alter its toxicity?

A9: While specific research on modifying BPQ's structure is limited, studies on similar PAH quinones suggest that structural changes can significantly impact their redox properties, and consequently, their toxicity. [] For example, the position of the quinone group within the aromatic ring system has been shown to influence the compound's ability to induce specific types of chromosomal aberrations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

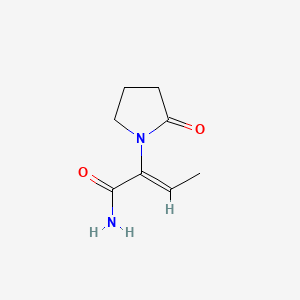

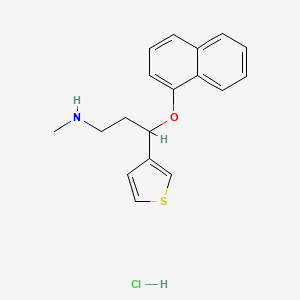

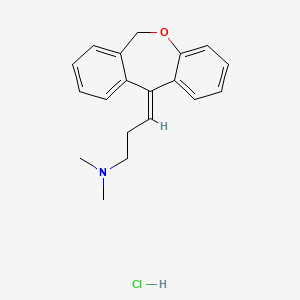

![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)